3,3-Difluoro-3-(3-nitrophenyl)propanoic acid
Description
3,3-Difluoro-3-(3-nitrophenyl)propanoic acid: is an organic compound characterized by the presence of both fluorine and nitro functional groups attached to a propanoic acid backbone
Properties
CAS No. |
2229409-12-3 |
|---|---|
Molecular Formula |
C9H7F2NO4 |
Molecular Weight |
231.15 g/mol |
IUPAC Name |
3,3-difluoro-3-(3-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C9H7F2NO4/c10-9(11,5-8(13)14)6-2-1-3-7(4-6)12(15)16/h1-4H,5H2,(H,13,14) |
InChI Key |
LGYROUXMIJTTJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(CC(=O)O)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-3-(3-nitrophenyl)propanoic acid typically involves the introduction of fluorine atoms and a nitro group onto a propanoic acid scaffold. One common method involves the nitration of a fluorinated aromatic compound followed by a series of reactions to introduce the propanoic acid moiety. Specific reaction conditions, such as the use of strong acids or bases, temperature control, and the presence of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and fluorination processes, utilizing advanced equipment to ensure safety and efficiency. Continuous flow reactors and automated systems can be employed to handle the exothermic nature of these reactions and to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 3,3-Difluoro-3-(3-nitrophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 3,3-Difluoro-3-(3-aminophenyl)propanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 3,3-Difluoro-3-(3-nitrophenyl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of fluorinated and nitroaromatic compounds on biological systems. It may serve as a model compound for investigating the interactions of similar molecules with enzymes and receptors.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties such as increased resistance to degradation.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-3-(3-nitrophenyl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s electronic properties and binding affinity. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparison with Similar Compounds
3,3,3-Trifluoropropanoic acid: Similar in structure but lacks the nitro group.
3-(3,5-Difluorophenyl)propanoic acid: Contains fluorine atoms but differs in the position and number of substituents.
3-(3-Nitrophenyl)propanoic acid: Contains a nitro group but lacks fluorine atoms.
Uniqueness: 3,3-Difluoro-3-(3-nitrophenyl)propanoic acid is unique due to the combination of both fluorine and nitro groups on the same molecule
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
